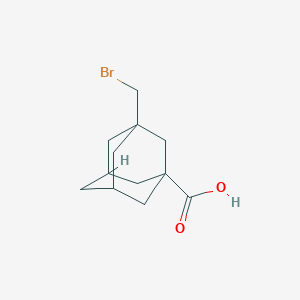

3-(Bromomethyl)adamantane-1-carboxylic acid

Description

BenchChem offers high-quality 3-(Bromomethyl)adamantane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Bromomethyl)adamantane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)adamantane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO2/c13-7-11-2-8-1-9(3-11)5-12(4-8,6-11)10(14)15/h8-9H,1-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQIKWVDOVKLTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C(=O)O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389072, DTXSID701188430 | |

| Record name | STK366107 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Bromomethyl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701188430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1822-26-0, 27983-08-0 | |

| Record name | 3-(Bromomethyl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1822-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | STK366107 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Bromomethyl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701188430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 3-(Bromomethyl)adamantane-1-carboxylic acid

An In-Depth Technical Guide to 3-Bromoadamantane-1-carboxylic acid

Introduction: The Adamantane Scaffold in Modern Chemistry

Adamantane, a perfectly symmetrical, strain-free tricyclic hydrocarbon, has captivated chemists since its discovery. Its rigid, cage-like structure and inherent lipophilicity have made it a privileged scaffold in medicinal chemistry and materials science.[1] Functionalized adamantane derivatives serve as critical building blocks, imparting unique properties such as enhanced metabolic stability, improved bioavailability, and specific receptor interactions to active pharmaceutical ingredients (APIs).[1][2] This guide focuses on a key functionalized derivative, 3-Bromoadamantane-1-carboxylic acid, a versatile intermediate for advanced chemical synthesis.

A Note on Nomenclature: While the topic requested is "3-(Bromomethyl)adamantane-1-carboxylic acid", the overwhelmingly available scientific data pertains to 3-Bromoadamantane-1-carboxylic acid (CAS: 21816-08-0) , where the bromine atom is directly attached to the adamantane cage at a tertiary bridgehead position. This guide will focus on this well-documented and commercially available compound.

Core Chemical and Physical Properties

3-Bromoadamantane-1-carboxylic acid is a solid, bifunctional molecule featuring the rigid adamantane core, a tertiary bromo group, and a carboxylic acid function. These features make it a valuable and reactive building block for further chemical modification.

| Property | Value | Source(s) |

| CAS Number | 21816-08-0 | [3][4][5] |

| Molecular Formula | C₁₁H₁₅BrO₂ | [3][6][7] |

| Molecular Weight | 259.14 g/mol | [3][5][7] |

| Appearance | Solid | [3] |

| Melting Point | 146-150 °C | [3] |

| Functional Groups | Carboxylic Acid, Bromo | [3] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [3][8] |

Synthesis and Mechanistic Rationale

The primary route to 3-Bromoadamantane-1-carboxylic acid involves the direct bromination of its parent compound, Adamantane-1-carboxylic acid.[9] The adamantane cage possesses two types of carbon atoms: tertiary (bridgehead) and secondary. The bridgehead positions are significantly more reactive towards electrophilic substitution due to the stabilization of the resulting carbocation intermediate.

Electrophilic Bromination: A Step-by-Step Protocol

The synthesis leverages a direct electrophilic bromination reaction, often catalyzed by a Lewis acid.[9] This approach is efficient for functionalizing the adamantane core at a tertiary position.

Reaction Scheme:

Caption: Synthetic pathway for 3-Bromoadamantane-1-carboxylic acid.

Detailed Protocol: (Adapted from patent literature[9])

-

Reaction Setup: In a suitable reaction vessel, charge liquid bromine. The vessel should be equipped for temperature control and stirring.

-

Catalyst and Reactant Addition: Under controlled temperature conditions (e.g., -20°C to 10°C), slowly add Adamantane-1-carboxylic acid to the liquid bromine.[9] Following this, introduce a Lewis acid catalyst, such as anhydrous aluminum trichloride.

-

Expert Insight: The use of a Lewis acid like AlCl₃ is crucial. It polarizes the Br-Br bond, generating a potent electrophile (Br⁺ character) that is necessary to attack the electron-rich C-H bond at the adamantane bridgehead position. The low temperature helps to control the high reactivity of bromine and prevent unwanted side reactions.

-

-

Reaction Progression: Stir the mixture while refluxing for an extended period (e.g., 48-60 hours) within the low-temperature range.[9]

-

Warming Phase: Allow the reaction to warm to room temperature (20°C to 30°C) and continue stirring for several more hours (e.g., 5 hours) to ensure the reaction goes to completion.[9]

-

Work-up and Isolation: Upon completion, the reaction mixture is carefully quenched and worked up using standard laboratory procedures to isolate the crude product. Purification, typically by recrystallization, yields the final 3-Bromoadamantane-1-carboxylic acid.

Applications in Drug Development and Advanced Synthesis

The true value of 3-Bromoadamantane-1-carboxylic acid lies in its utility as a bifunctional synthetic intermediate. The carboxylic acid and bromo groups offer orthogonal reactivity, allowing for sequential and selective chemical modifications.

A Lipophilic Building Block for APIs

The adamantane moiety is often referred to as a "lipophilic bullet".[1] Its incorporation into a drug candidate can significantly enhance lipophilicity, which can improve pharmacokinetic properties like membrane permeability and bioavailability.[1][2] Furthermore, the rigid adamantane cage can serve as a robust anchor to orient other functional groups for optimal interaction with biological targets and can increase a molecule's metabolic stability.[1][2]

Precursor for Novel Adamantyl Derivatives

3-Bromoadamantane-1-carboxylic acid is a key starting material for a variety of other functionalized adamantanes. One notable application is its use in the synthesis of novel adamantyl derivatives that act as potent multidrug resistance (MDR) reversal agents.[10]

A prime example of its synthetic utility is the conversion to other key intermediates, such as 3-amino-1-adamantanol, via a multi-step process.[9]

Caption: Synthetic utility workflow from the title compound.

This workflow demonstrates how the initial bromo- and carboxy- functionalities are transformed into amine and hydroxyl groups, opening up entirely new avenues for creating complex molecules for drug discovery and materials science.[9]

Safety, Handling, and Storage

As with any reactive chemical, proper handling of 3-Bromoadamantane-1-carboxylic acid is essential. It is classified as an irritant.

Hazard Identification

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][11]

Recommended Safety Protocols

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[6][12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[11]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[3][6]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[3]

-

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11][13]

-

Storage: Store in a tightly closed container in a cool, dry place, as recommended at 2-8°C.[3][6][8] Keep away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

3-Bromoadamantane-1-carboxylic acid is more than just a chemical compound; it is an enabling tool for innovation. Its unique combination of a rigid, lipophilic core with two reactive functional groups makes it an invaluable asset for researchers in drug development and materials science. By understanding its synthesis, reactivity, and handling requirements, scientists can fully leverage its potential to construct novel molecules with tailored properties, pushing the boundaries of what is possible in modern chemistry.

References

-

3-Bromo-1-adamantanecarboxylic acid | CAS#:21816-08-0 | Chemsrc. (n.d.). Retrieved February 13, 2026, from [Link]

-

3-Bromo-5-methyladamantane-1-carboxylic acid | C12H17BrO2 | CID 286127 - PubChem. (n.d.). Retrieved February 13, 2026, from [Link]

-

3-Bromoadamantane-1-carboxylic acid Safety Data Sheets(SDS) lookchem. (n.d.). Retrieved February 13, 2026, from [Link]

-

3-Bromoadamantane-1-carboxylic acid | S.W.ChemiLab - swchemilab | chemical. (n.d.). Retrieved February 13, 2026, from [Link]

-

Adamantane-1-carboxylic acid - the NIST WebBook. (n.d.). Retrieved February 13, 2026, from [Link]

- CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents. (n.d.).

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

-

3-carboxymethyl adamantane-1-carboxylic acid|56531-58-9-Maohuan Chemical. (n.d.). Retrieved February 13, 2026, from [Link]

-

3-Bromoadamantane-1-carboxylic acid manufacturer - Qingdao Scienoc Chemical Co., Ltd. (n.d.). Retrieved February 13, 2026, from [Link]

-

3-Methyladamantane-1-carboxylic acid | C12H18O2 | CID 286125 - PubChem. (n.d.). Retrieved February 13, 2026, from [Link]

-

1-adamantanecarboxylic acid - Organic Syntheses Procedure. (n.d.). Retrieved February 13, 2026, from [Link]

-

Adamantane-1-carboxylic acid | CAS#:828-51-3 | Chemsrc. (n.d.). Retrieved February 13, 2026, from [Link]

-

The Versatile Applications of 1,3-Adamantanedicarboxylic Acid in Modern Industries. (n.d.). Retrieved February 13, 2026, from [Link]

-

1-Adamantanecarboxylic acid - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

-

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (n.d.). Retrieved February 13, 2026, from [Link]

- US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents. (n.d.).

Sources

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 3-溴金刚烷-1-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. swchemilab.com [swchemilab.com]

- 5. 3-Bromoadamantane-1-carboxylic acid manufacturer [scienoc.com]

- 6. 3-Bromo-1-adamantanecarboxylic acid | CAS#:21816-08-0 | Chemsrc [chemsrc.com]

- 7. 3-Bromoadamantane-1-carboxylic acid | CAS 21816-08-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. 21816-08-0|3-Bromoadamantane-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 9. CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents [patents.google.com]

- 10. 3-Bromoadamantane-1-carboxylic acid | 21816-08-0 [chemicalbook.com]

- 11. lookchem.com [lookchem.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. tcichemicals.com [tcichemicals.com]

The Adamantane Advantage: A Technical Guide to 3-(Bromomethyl)adamantane-1-carboxylic Acid in Medicinal Chemistry

Introduction: The Adamantane Scaffold - A Diamondoid in Drug Discovery

In the landscape of medicinal chemistry, the adamantane moiety stands out as a privileged scaffold. This rigid, three-dimensional hydrocarbon cage, the smallest unit of a diamond's lattice, offers a unique combination of physicochemical properties that have been successfully exploited in the development of a diverse range of therapeutics.[1][2] Its inherent lipophilicity, exceptional metabolic stability, and the precise spatial orientation it imparts to functional groups make it a valuable building block for enhancing the efficacy and pharmacokinetic profiles of drug candidates.[1][2] From antiviral agents like Amantadine to neuroprotective drugs such as Memantine and antidiabetic compounds like Vildagliptin, the adamantane core has proven its versatility in addressing a wide spectrum of diseases.[3][4][5]

This technical guide delves into the role of a key functionalized adamantane derivative, 3-(Bromomethyl)adamantane-1-carboxylic acid, as a strategic building block in medicinal chemistry. We will explore its synthesis, its unique chemical reactivity, and its application in the construction of complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the advantageous properties of the adamantane scaffold in their therapeutic design strategies.

Physicochemical Properties and Strategic Advantages of the Adamantane Core

The utility of the adamantane scaffold in drug design is rooted in its distinct structural and physical characteristics. Understanding these properties is crucial for rationally incorporating this moiety into new chemical entities.

| Property | Description | Implication in Drug Design |

| High Lipophilicity | The non-polar, hydrocarbon nature of the adamantane cage results in a significant contribution to the overall lipophilicity of a molecule. | Enhances membrane permeability, facilitates crossing of the blood-brain barrier, and can improve oral bioavailability.[1] |

| Metabolic Stability | The rigid, cage-like structure is resistant to metabolic degradation by cytochrome P450 enzymes. | Increases the in vivo half-life of a drug, leading to improved pharmacokinetic profiles and potentially less frequent dosing.[1] |

| Three-Dimensional Structure | The tetrahedral arrangement of the carbon atoms provides a well-defined and rigid three-dimensional scaffold. | Allows for the precise positioning of pharmacophoric groups in three-dimensional space, enabling optimal interaction with biological targets.[6] |

| Inertness | The C-H bonds of the adamantane core are generally unreactive under physiological conditions. | Provides a stable and non-toxic anchor for attaching various functional groups without interfering with their biological activity. |

Synthesis of the Core Building Block: 3-(Bromomethyl)adamantane-1-carboxylic Acid

The strategic utility of 3-(Bromomethyl)adamantane-1-carboxylic acid begins with its synthesis. A common and effective method involves the bromination of adamantane-1-carboxylic acid.

Experimental Protocol: Bromination of Adamantane-1-carboxylic Acid

This protocol is based on the method described in Chinese patent CN101747212B.[1]

Materials:

-

Adamantane-1-carboxylic acid

-

Liquid bromine

-

Anhydrous aluminum trichloride (catalyst)

-

Concentrated sulfuric acid (for drying bromine)

-

Saturated aqueous sodium bisulfite solution

-

Dichloromethane

-

0.5 M Sodium hydroxide solution

-

2 M Hydrochloric acid

-

Cyclohexane (for recrystallization)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum trichloride.

-

Bromine Addition: Slowly add liquid bromine (previously dried with concentrated sulfuric acid) to the reaction vessel. The molar ratio of adamantane-1-carboxylic acid to liquid bromine should be between 1:2 and 1:10.

-

Substrate Addition: Cool the mixture to a temperature between -20°C and 10°C. Slowly add adamantane-1-carboxylic acid to the stirred mixture.

-

Reaction: Maintain the reaction temperature between -20°C and 10°C for 48 to 60 hours with continuous stirring. Subsequently, allow the reaction to proceed at 20°C to 30°C for an additional 5 hours.

-

Quenching: After the reaction is complete, carefully quench the reaction mixture by adding a saturated aqueous sodium bisulfite solution to remove excess bromine.

-

Extraction: Extract the organic layer with dichloromethane.

-

Purification:

-

Wash the organic layer with a 0.5 M sodium hydroxide solution.

-

Acidify the aqueous layer with 2 M hydrochloric acid to precipitate the crude product.

-

Filter the precipitate and recrystallize from cyclohexane.

-

Dry the purified 3-bromo-1-adamantanecarboxylic acid in a vacuum oven.

-

The Role of 3-(Bromomethyl)adamantane-1-carboxylic Acid as a Versatile Synthetic Intermediate

The presence of two distinct functional groups, a carboxylic acid and a bromomethyl group, at the bridgehead positions of the adamantane core makes 3-(Bromomethyl)adamantane-1-carboxylic acid a highly versatile building block. These functional groups can be selectively manipulated to introduce a variety of other moieties, allowing for the construction of diverse molecular architectures.

-

The Carboxylic Acid Handle: The carboxylic acid group can be readily converted into esters, amides, and other derivatives through standard synthetic transformations. This allows for the attachment of various pharmacophores or linkers.

-

The Bromomethyl Handle: The bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. This enables the introduction of amines, thiols, azides, and other nucleophiles, further expanding the chemical space accessible from this intermediate.

Application in the Synthesis of Antidiabetic Agents: A Case Study

A prominent example of the utility of 3-(Bromomethyl)adamantane-1-carboxylic acid is in the synthesis of 3-amino-1-adamantanol, a key intermediate for the dipeptidyl peptidase-4 (DPP-4) inhibitor class of antidiabetic drugs.[1] DPP-4 inhibitors work by preventing the degradation of incretin hormones, which play a crucial role in regulating blood glucose levels.

Synthetic Pathway to 3-Amino-1-adamantanol

The synthesis of 3-amino-1-adamantanol from 3-bromo-1-adamantanecarboxylic acid involves a modified Curtius rearrangement.[1]

Experimental Protocol: Synthesis of 3-Amino-1-adamantanol

This protocol is a detailed breakdown of the steps outlined in Chinese patent CN101747212B.[1]

Step 1: Formation of 3-Bromo-1-tert-butoxycarbonyl amidated adamantane

-

Dissolve 3-bromo-1-adamantanecarboxylic acid in a suitable organic solvent.

-

Add triethylamine, diphenylphosphoryl azide, and tert-butanol.

-

Heat the reaction mixture to a temperature between 80°C and 110°C for 12 to 16 hours.

-

After the reaction is complete, cool the mixture and isolate the product, 3-bromo-1-tert-butoxycarbonyl amidated adamantane. The reported yield is approximately 65.8%.[1]

Step 2: Hydrolysis to Bromate Salt of 3-amino-1-adamantanol

-

Reflux the 3-bromo-1-tert-butoxycarbonyl amidated adamantane in a 10% hydrobromic acid solution for 24 to 48 hours.

-

Cool the reaction mixture to room temperature and filter to remove any insoluble material.

-

Evaporate the solvent to obtain the bromate salt of 3-amino-1-adamantanol as a solid.

Step 3: Neutralization to 3-Amino-1-adamantanol

-

Dissolve the bromate salt in an equimolar solution of sodium hydroxide.

-

Heat the solution to 30°C while stirring, then cool to precipitate the final product.

-

Filter the solid, wash, and dry under vacuum to obtain 3-amino-1-adamantanol. The reported yield for this final step is between 63.5% and 69.5%.[1]

Broader Applications in Medicinal Chemistry

The versatility of 3-(Bromomethyl)adamantane-1-carboxylic acid extends beyond the synthesis of antidiabetic agents. Its unique structure and dual reactivity make it a valuable scaffold for developing a wide range of therapeutic agents.

-

Antiviral Agents: The adamantane core is a well-established pharmacophore in antiviral drug discovery.[2] The functional handles on 3-(Bromomethyl)adamantane-1-carboxylic acid allow for the attachment of various heterocyclic and amino acid moieties known to possess antiviral activity, potentially leading to novel inhibitors of viruses such as influenza and hepatitis C.[2]

-

Enzyme Inhibitors: The rigid adamantane scaffold can effectively position functional groups to interact with the active sites of enzymes. By modifying the carboxylic acid and bromomethyl groups, potent and selective inhibitors of various enzymes, such as kinases and proteases, can be designed.[7]

-

Neuroprotective Agents: The lipophilicity of the adamantane moiety facilitates penetration of the blood-brain barrier, making it an attractive scaffold for drugs targeting the central nervous system.[4][5][8] 3-(Bromomethyl)adamantane-1-carboxylic acid can serve as a starting point for the synthesis of novel neuroprotective agents for the treatment of diseases like Alzheimer's and Parkinson's.[4][5][8]

Structure-Activity Relationship (SAR) Insights

The rigid nature of the adamantane scaffold is particularly useful in establishing clear structure-activity relationships (SAR). By systematically modifying the substituents attached to the adamantane core via the carboxylic acid and bromomethyl handles, researchers can probe the specific interactions between the drug candidate and its biological target. This allows for a more rational approach to drug design, where modifications can be made to optimize potency, selectivity, and pharmacokinetic properties. For instance, in the development of DPP-4 inhibitors, the stereochemistry and nature of the substituent at the amino group derived from the carboxylic acid have been shown to be critical for potent inhibition.[9]

Conclusion: A Versatile Tool for Modern Drug Discovery

3-(Bromomethyl)adamantane-1-carboxylic acid represents a powerful and versatile building block in the medicinal chemist's toolbox. Its unique combination of a rigid, lipophilic adamantane core with two strategically positioned and readily modifiable functional groups provides a robust platform for the synthesis of a wide array of complex and biologically active molecules. From established applications in the development of antidiabetic agents to the potential for creating novel antiviral, enzyme inhibitory, and neuroprotective drugs, the "adamantane advantage" offered by this key intermediate continues to drive innovation in the field of drug discovery. As the demand for novel therapeutics with improved efficacy and safety profiles grows, the strategic utilization of well-designed building blocks like 3-(Bromomethyl)adamantane-1-carboxylic acid will undoubtedly play an increasingly important role in the future of medicine.

References

- Guo, J., Xie, B., Liu, S., Chen, X., & Liu, H. (2010). Method for synthesizing 3-amino-1-adamantanol.

- Papadopoulou, M. V., Bloomer, W. D., Rosenzweig, H. S., & Wilkinson, S. R. (2015). New dipeptidyl peptidase 4 inhibitors among adamantane derivatives. Medicinal Chemistry Research, 24(11), 3765-3777.

- de la Torre, J. C. (2020). Adamantanes for the Treatment of Neurodegenerative Diseases in the Era of the COVID-19 Pandemic. Frontiers in Neurology, 11, 587114.

- Gaspar, A., Kicielińska, P., Staszewski, M., & Matosiuk, D. (2022). New Myrtenal–Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in Rat Model. International Journal of Molecular Sciences, 23(17), 9607.

- Lipton, S. A. (2005). The molecular basis of memantine action in Alzheimer's disease and other neurologic disorders: low-affinity, uncompetitive antagonism of the NMDA receptor. The Neuroscientist, 11(4), 283-294.

- Danysz, W., & Parsons, A. C. (2012). The NMDA receptor antagonist memantine as a symptomatological and neuroprotective treatment for Alzheimer's disease: preclinical and clinical evidence.

-

Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., ... & Leiting, B. (2005). (2 R)-4-oxo-4-[3-(trifluoromethyl)-5, 6-dihydro[1][4][10] triazolo [4, 3-a] pyrazin-7 (8 H)-yl]-1-(2, 4, 5-trifluorophenyl) butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of medicinal chemistry, 48(1), 141-151.

- Hao, W., Li, X., & Yang, X. (2013). Synthesis of new DPP-4 inhibitors based on a novel tricyclic scaffold. ACS medicinal chemistry letters, 4(5), 469-473.

-

PubChem. (n.d.). 3-bromo-5-methyladamantane-1-carboxylic acid. Retrieved from [Link]

-

World Health Organization. (2021). Hepatitis C. Retrieved from [Link]

- De Clercq, E. (2009). The role of adamantane in the discovery and development of antiviral agents. Mini reviews in medicinal chemistry, 9(11), 1287-1299.

- Spilovska, K., Zemek, F., Korabecny, J., Nepovimova, E., Soukup, O., Windisch, M., & Kuca, K. (2016). Adamantane in drug design: a review. Current medicinal chemistry, 23(26), 2917-2947.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 286127, 3-bromo-5-methyladamantane-1-carboxylic acid. Retrieved February 13, 2026 from [Link].

- Kassiou, M. (2025). The adamantane scaffold: Beyond a lipophilic moiety. European Journal of Medicinal Chemistry, 291, 117592.

-

PrepChem. (n.d.). Synthesis of 3-Hydroxyadamantane-1-carboxylic acid. Retrieved from [Link]

- Park, S., & Lee, K. (2022). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. European Journal of Medicinal Chemistry, 238, 114457.

- Singla, R. K., & Shen, B. (2020). In Silico ADMET Evaluation of Natural DPP-IV Inhibitors for Rational Drug Design against Diabetes. Current drug metabolism, 21(10), 768-777.

- Patil, S. A., Patil, R., & Patil, S. A. (2021). Synthesis and hepatitis C antiviral activity of 1-aminobenzyl-1H-indazole-3-carboxamide analogues. ChemMedChem, 16(10), 1646-1650.

- Goloveshkin, A. S., & Vatsadze, S. Z. (2017). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of enzyme inhibition and medicinal chemistry, 32(1), 1145-1155.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchr.org [jchr.org]

- 4. New Myrtenal–Adamantane Conjugates Alleviate Alzheimer’s-Type Dementia in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neurodegenerativejournal.com [neurodegenerativejournal.com]

- 6. Hepatitis C Virus and Natural Compounds: a New Antiviral Approach? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US5061703A - Adamantane derivatives in the prevention and treatment of cerebral ischemia - Google Patents [patents.google.com]

- 9. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Synthesis Protocols for 3-(Bromomethyl)adamantane-1-carboxylic Acid Derivatives: A Guide for Researchers

The adamantane scaffold, a rigid, lipophilic, and three-dimensional diamondoid structure, has garnered significant attention in medicinal chemistry and materials science.[1] Its incorporation into molecular frameworks can enhance pharmacological properties such as lipophilicity and metabolic stability, making adamantane derivatives attractive candidates for drug discovery.[2] Among these, 3-(bromomethyl)adamantane-1-carboxylic acid serves as a versatile bifunctional building block, enabling the synthesis of a diverse range of ester and amide derivatives with potential therapeutic applications.

This application note provides detailed, field-proven protocols for the multi-step synthesis of 3-(bromomethyl)adamantane-1-carboxylic acid and its subsequent derivatization. The methodologies are presented with an emphasis on the rationale behind experimental choices, ensuring scientific integrity and reproducibility for researchers in drug development and organic synthesis.

Overall Synthetic Strategy

The synthesis of 3-(bromomethyl)adamantane-1-carboxylic acid derivatives commences with the commercially available adamantane. The overall strategy involves a four-step sequence to introduce the required functional groups at the 1 and 3 positions of the adamantane core, followed by standard derivatization of the carboxylic acid.

Figure 1: Overall synthetic workflow from adamantane to target derivatives.

I. Synthesis of the Key Intermediate: 3-(Hydroxymethyl)adamantane-1-carboxylic Acid

The cornerstone of this synthetic endeavor is the preparation of the key intermediate, 3-(hydroxymethyl)adamantane-1-carboxylic acid. This is achieved through a three-step process starting from adamantane.

Protocol 1: Synthesis of 1-Adamantanecarboxylic Acid

The initial step involves the carboxylation of adamantane using a modified Koch-Haaf reaction. This reaction proceeds via the formation of an adamantyl cation in a strong acid, which is then trapped by carbon monoxide (generated in situ from formic acid).

Experimental Protocol:

-

In a well-ventilated fume hood, equip a 1 L three-necked flask with a mechanical stirrer, a dropping funnel, and a gas outlet.

-

Charge the flask with 13.6 g (0.100 mol) of adamantane and 100 mL of carbon tetrachloride.

-

Carefully add 470 g (255 mL, 4.8 mol) of 96% sulfuric acid to the stirred mixture.

-

Cool the mixture to 15-20°C using an ice bath.

-

Slowly add a solution of 29.6 g (0.40 mol) of tert-butanol in 55 g (1.2 mol) of 98-100% formic acid from the dropping funnel over 1-2 hours, maintaining the temperature between 17-25°C.

-

After the addition is complete, continue stirring for an additional 30 minutes.

-

Carefully pour the reaction mixture onto 700 g of crushed ice.

-

Separate the organic layer and extract the aqueous layer with three 100 mL portions of carbon tetrachloride.

-

Combine the organic layers and wash with 110 mL of 15 N ammonium hydroxide to precipitate the ammonium salt of the product.

-

Collect the solid by filtration, wash with cold acetone, and then suspend it in 250 mL of water.

-

Acidify the suspension with 25 mL of 12 N hydrochloric acid and extract with 100 mL of chloroform.

-

Dry the chloroform layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 1-adamantanecarboxylic acid.

-

Recrystallize the crude product from a mixture of methanol and water to obtain pure 1-adamantanecarboxylic acid.[3]

| Parameter | Value |

| Expected Yield | 65-75% |

| Melting Point | 173-175 °C |

| Appearance | White solid |

Table 1: Expected outcome for the synthesis of 1-Adamantanecarboxylic Acid.

Protocol 2: Synthesis of 1,3-Adamantanedicarboxylic Acid

The second step involves the oxidation and further carboxylation of 1-adamantanecarboxylic acid to introduce a second carboxylic acid group at the 3-position. This is achieved using a mixture of nitric acid and sulfuric acid.

Experimental Protocol:

-

In a three-necked flask equipped with a magnetic stirrer and a thermometer, place 20 g of 1-adamantanecarboxylic acid.

-

Add 20 mL of 65% nitric acid and 160 mL of 98% sulfuric acid.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add 70 mL of 80% formic acid dropwise over 5 hours, maintaining the temperature at 0°C.

-

After the addition is complete, stir for an additional hour at 0°C.

-

Pour the reaction mixture onto crushed ice and filter the resulting precipitate.

-

Wash the solid with water, then dissolve it in an aqueous NaOH solution.

-

Separate the clear solution and acidify with HCl to a pH of 3 to precipitate the product.

-

Filter, wash with water, and dry in a vacuum to obtain 1,3-adamantanedicarboxylic acid. Recrystallize from ethanol for further purification.[1][4]

| Parameter | Value |

| Expected Yield | ~90% |

| Melting Point | 275-277 °C |

| Appearance | White solid |

Table 2: Expected outcome for the synthesis of 1,3-Adamantanedicarboxylic Acid.

Protocol 3: Selective Mono-reduction of 1,3-Adamantanedicarboxylic Acid

The selective reduction of one of the two carboxylic acid groups is a critical step. Borane-tetrahydrofuran complex (BH3-THF) is a suitable reagent for this transformation as it can reduce carboxylic acids to alcohols under relatively mild conditions. The stoichiometry of the reducing agent is key to achieving mono-reduction.

Experimental Protocol:

-

Dry all glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

In a two-necked flask, dissolve 1,3-adamantanedicarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a 1.0 M solution of borane-THF complex in THF (1.0-1.2 eq) dropwise via a syringe.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0°C and slowly quench by the dropwise addition of methanol until gas evolution ceases.

-

Remove the solvent under reduced pressure.

-

Add 1 M HCl and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 3-(hydroxymethyl)adamantane-1-carboxylic acid.

| Parameter | Value |

| Expected Yield | 60-70% |

| Appearance | White solid |

Table 3: Expected outcome for the synthesis of 3-(Hydroxymethyl)adamantane-1-carboxylic Acid.

II. Synthesis of 3-(Bromomethyl)adamantane-1-carboxylic Acid

With the key intermediate in hand, the next step is the conversion of the hydroxymethyl group to a bromomethyl group. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation, proceeding via an Sₙ2 mechanism.

Figure 2: Mechanism of alcohol bromination using PBr₃.

Protocol 4: Bromination of 3-(Hydroxymethyl)adamantane-1-carboxylic Acid

Experimental Protocol:

-

In a flame-dried, two-necked flask under an inert atmosphere, dissolve 3-(hydroxymethyl)adamantane-1-carboxylic acid (1.0 eq) in anhydrous diethyl ether or dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise with vigorous stirring.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude 3-(bromomethyl)adamantane-1-carboxylic acid.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

| Parameter | Value |

| Expected Yield | 80-90% |

| Appearance | White to off-white solid |

Table 4: Expected outcome for the synthesis of 3-(Bromomethyl)adamantane-1-carboxylic Acid.

III. Synthesis of 3-(Bromomethyl)adamantane-1-carboxylic Acid Derivatives

The carboxylic acid moiety of the title compound can be readily converted into a variety of derivatives, most commonly esters and amides.

Protocol 5: Esterification (Fischer Esterification)

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. Due to the steric hindrance of the adamantane cage, driving the equilibrium towards the product is crucial. This is typically achieved by using a large excess of the alcohol, which also serves as the solvent.

Figure 3: Mechanism of Fischer Esterification.

Experimental Protocol (synthesis of Ethyl 3-(bromomethyl)adamantane-1-carboxylate):

-

In a round-bottom flask, dissolve 3-(bromomethyl)adamantane-1-carboxylic acid (1.0 eq) in a large excess of absolute ethanol (e.g., 20-50 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

-

Heat the mixture to reflux and maintain for 12-24 hours. The reaction can be monitored by TLC.

-

After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield the crude ester.

-

Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

| Parameter | Value |

| Expected Yield | 70-85% |

| Appearance | Colorless oil or low-melting solid |

Table 5: Expected outcome for the synthesis of Ethyl 3-(bromomethyl)adamantane-1-carboxylate.

Protocol 6: Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine typically requires a coupling agent to activate the carboxylic acid. For sterically hindered substrates like adamantane derivatives, robust coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often employed in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

Figure 4: Simplified mechanism of amide coupling using HBTU.

Experimental Protocol (synthesis of N-Benzyl-3-(bromomethyl)adamantane-1-carboxamide):

-

In a round-bottom flask, dissolve 3-(bromomethyl)adamantane-1-carboxylic acid (1.0 eq), HBTU (1.1 eq), and HOBt (1-hydroxybenzotriazole, 1.1 eq) in anhydrous dimethylformamide (DMF).

-

Add diisopropylethylamine (DIPEA, 2.5 eq) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the amine (e.g., benzylamine, 1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide.

| Parameter | Value |

| Expected Yield | 75-90% |

| Appearance | White solid |

Table 6: Expected outcome for the synthesis of N-Benzyl-3-(bromomethyl)adamantane-1-carboxamide.

Conclusion

The protocols detailed in this application note provide a reliable and reproducible pathway for the synthesis of 3-(bromomethyl)adamantane-1-carboxylic acid and its ester and amide derivatives. The choice of reagents and reaction conditions has been optimized to address the challenges associated with the sterically hindered adamantane core. These methods offer a solid foundation for researchers and drug development professionals to generate diverse libraries of adamantane-based compounds for further investigation.

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Zhu, H., & Zhong, X. (2013). Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. Asian Journal of Chemistry, 25(7), 4119-4120. [Link]

- Deltsova, D. P., & Kagramanov, N. D. (2017). Adamantane in medicinal chemistry. Russian Chemical Reviews, 86(7), 645-675.

-

The Role of Adamantane Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic Acid. Organic Syntheses, 44, 1. [Link]

- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.

-

1-adamantanecarboxylic acid. Organic Syntheses Procedure. [Link]

- A kind of preparation method of 1,3-adamantane dicarboxylic acid. CN101898958A.

- A kind of synthetic method of 1,3-adamantane dicarboxylic acid. CN101386576A.

Sources

Nucleophilic substitution reactions of the bromomethyl group in adamantane

Application Note: Nucleophilic Substitution of 1-(Bromomethyl)adamantane

Executive Summary

This guide details the protocols for functionalizing 1-(bromomethyl)adamantane (1-AdCH₂Br). While 1-AdCH₂Br appears to be a simple primary alkyl halide, it exhibits profound kinetic inertness due to the "neopentyl effect." The bulky adamantane cage attached to the

This document provides optimized, field-tested protocols to overcome these energy barriers, enabling the synthesis of amines, alcohols, and nitriles—critical intermediates for antiviral (e.g., Rimantadine analogs) and DPP-4 inhibitor development.

Mechanistic Insight: The "Neopentyl" Barrier

To successfully modify 1-(bromomethyl)adamantane, researchers must understand why standard conditions fail.

-

The Geometry Problem: In an ideal

reaction, the nucleophile attacks -

The Carbocation Problem: Spontaneous loss of bromide (

) would generate a primary carbocation, which is energetically unfavorable. Rearrangement to the tertiary homoadamantyl cation is possible but often leads to complex mixtures of ring-expanded byproducts.

Strategic Solution:

-

Activation: Convert the bromide to an iodide (Finkelstein) to improve leaving group ability (

). -

Solvent Effects: Use polar aprotic solvents (DMSO, DMF) to strip solvation shells from nucleophiles, increasing their kinetic energy.

-

Alternative Pathways: Use mechanisms that rely less on backside attack or stabilize the transition state (e.g., Silver-assisted substitutions).

Figure 1: The reaction landscape for 1-(bromomethyl)adamantane. Note that the iodide intermediate is the preferred gateway for further substitution.

Protocol 1: Activation via Finkelstein Reaction

Objective: Convert 1-(bromomethyl)adamantane to 1-(iodomethyl)adamantane. Rationale: The C-I bond is weaker than C-Br, and iodide is a better leaving group, accelerating subsequent substitutions by orders of magnitude.

Materials:

Procedure:

-

Dissolution: Dissolve 10 mmol of 1-(bromomethyl)adamantane in 20 mL of reagent-grade 2-butanone.

-

Addition: Add 30 mmol of anhydrous NaI. The salt may not dissolve completely initially.

-

Reflux: Heat the mixture to reflux (

C) under nitrogen atmosphere for 24–48 hours. Note: Standard acetone reflux ( -

Precipitation: As the reaction proceeds, Sodium Bromide (NaBr) will precipitate out of solution (driving force).[3]

-

Workup: Cool to room temperature. Filter off the NaBr solid. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve residue in diethyl ether, wash with aqueous sodium thiosulfate (to remove free iodine color), then water. Dry over

and concentrate.-

Expected Yield: >90%[1]

-

Appearance: White to off-white crystalline solid.

-

Protocol 2: The Delépine Synthesis (Amination)

Objective: Synthesize 1-(aminomethyl)adamantane hydrochloride. Rationale: Direct reaction with ammonia fails due to steric repulsion. The Gabriel synthesis requires hydrazine/harsh base which can be problematic. The Delépine reaction uses Hexamethylenetetramine (HMTA) to form a quaternary salt, which is then gently hydrolyzed. This is the industry standard for neopentyl-like amines.

Materials:

-

1-(Iodomethyl)adamantane (from Protocol 1) or 1-(Bromomethyl)adamantane (requires longer times).

-

Hexamethylenetetramine (HMTA) (1.1 eq)[1]

-

Chloroform (

)[1] -

Ethanol / Conc. HCl

Procedure:

-

Quaternization: Dissolve 10 mmol of the adamantyl halide in 30 mL of Chloroform. Add 11 mmol of HMTA.

-

Incubation: Reflux for 4 hours (if Iodide) or 16 hours (if Bromide). A white precipitate (the quaternary ammonium salt) will form.

-

Isolation: Cool and filter the precipitate. Wash with cold chloroform to remove unreacted starting material.

-

Hydrolysis: Suspend the salt in 40 mL of Ethanol. Add 8 mL of concentrated HCl.

-

Cleavage: Reflux for 2 hours. The HMTA cage breaks down, releasing formaldehyde (as acetal) and ammonium chloride, leaving the primary amine hydrochloride.

-

Purification: Cool the mixture. Filter off the

byproduct. Concentrate the filtrate. Recrystallize the residue from Isopropanol/Ether.

Figure 2: Workflow for the Delépine reaction. The precipitation in Step 2 is the visual indicator of reaction progress.

Protocol 3: Silver-Assisted Hydrolysis (Solvolysis)

Objective: Synthesize 1-adamantylmethanol.

Rationale: Standard basic hydrolysis (

Materials:

Procedure:

-

Mixture: Combine 5 mmol of substrate and 6 mmol of

in 15 mL of Glacial Acetic Acid. -

Reflux: Heat to reflux for 5 hours. Silver bromide (

) will precipitate as a yellow solid. -

Filtration: Filter hot to remove

. -

Hydrolysis of Ester: The product is currently the acetate ester. Add 5 mL of water and 1 mL of

to the filtrate and reflux for another 1 hour to cleave the acetate. -

Extraction: Dilute with water, extract with Ethyl Acetate. Wash with

(to neutralize acid). Dry and concentrate.

Quantitative Data & Troubleshooting

Table 1: Comparative Reactivity & Conditions

| Reaction Type | Reagent | Solvent | Temp ( | Time (h) | Yield (%) | Notes |

| Finkelstein | NaI | 2-Butanone | 80 | 24 | 92 | Essential activation step. |

| Amination | HMTA | 61 | 16 | 85 | Delépine route. Avoids rearrangement. | |

| Cyanation | NaCN | DMSO | 90 | 6 | 78 | Requires dry DMSO. Exothermic. |

| Hydrolysis | 80 | 48 | <10 | Failed Protocol. Do not use. | ||

| Hydrolysis | AcOH | 118 | 5 | 88 | Silver-assisted pathway required. |

Troubleshooting Guide:

-

Low Yield in Finkelstein: Ensure NaI is anhydrous (dry in oven at 110°C). Use MEK instead of acetone to reach higher reflux temperatures.

-

Sticky Precipitate in Delépine: The quaternary salt can be hygroscopic. Filter rapidly and wash with dry chloroform.

-

Rearrangement Products: If you observe homoadamantane derivatives (ring expansion), the reaction temperature is likely too high, or a carbocation intermediate formed. Switch to

-forcing conditions (higher nucleophile concentration, aprotic solvents).

References

- Stetter, H., et al. "Über Verbindungen mit Urotropin-Struktur." Chemische Berichte, vol. 93, no. 1, 1960, pp. 226-230. (Foundational chemistry for adamantane amine synthesis via Delépine).

-

Sasaki, T., et al. "Substitution Reactions of 1-(Bromomethyl)adamantane." Bulletin of the Chemical Society of Japan, vol. 41, no. 1, 1968, pp. 238-240. [1]

-

BenchChem. "Application Notes and Protocols for the Synthesis of Adamantane Derivatives." BenchChem Technical Support, 2025.[7]

-

March, J. "Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[9] Wiley-Interscience, 4th Edition. (Authoritative source on Neopentyl Rearrangements and Finkelstein kinetics).

-

Santa Cruz Biotechnology. "1-(Bromomethyl)adamantane Product Data Sheet."

Sources

- 1. mdpi.com [mdpi.com]

- 2. echemi.com [echemi.com]

- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 4. 1-(Bromomethyl)adamantane | CAS 14651-42-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 1-(Bromomethyl)adamantane | C11H17Br | CID 1416304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 9. Sommelet reaction - Wikipedia [en.wikipedia.org]

Functionalization of the adamantane cage at the 1 and 3 positions

Application Note: Strategic Functionalization of the Adamantane Cage at the 1 and 3 Positions

Executive Summary & Strategic Value

Adamantane (

This guide details the "Gateway Protocols" to access the 1,3-positions. Unlike flexible alkyl chains, the adamantane cage provides a fixed distance (

Mechanism of Action: The Stable Cation

The reactivity of adamantane is governed by the stability of the bridgehead carbocation. Despite being a tertiary center, the bridgehead position cannot planarize (

-

Hyperconjugation: Efficient overlap of the empty

-orbital with the parallel -

Lack of Eclipsing Strain: The cage structure minimizes steric repulsion.

The 1,3-Challenge: Generating a cation at the 1-position is fast. Generating a second cation at the 3-position (while preserving the functional group at 1) requires harsh conditions or specific catalysts to overcome the inductive electron-withdrawing effect of the first substituent.

Figure 1: The stepwise activation pathway.[1] Accessing the 1,3-dication requires overcoming the deactivating effect of the first substituent using Lewis acid catalysis.

Protocol 1: Synthesis of 1,3-Dibromoadamantane

The Gateway Precursor[1]

Direct bromination is the most efficient entry point. While 1-bromoadamantane forms easily, forcing a second bromine onto the cage requires a Lewis acid catalyst to drive the reaction.[1]

Reagents:

-

Adamantane (100 mmol)[1]

-

Bromine (

) (Excess, acts as solvent/reagent)[1] -

Iron powder (

) or Aluminum Bromide (

Safety Warning: Bromine is highly corrosive and volatile. Work in a well-ventilated fume hood. Iron/Bromine exotherms can be violent.

Step-by-Step Workflow:

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a dropping funnel. Connect the top of the condenser to a gas trap (NaOH solution) to neutralize HBr fumes.

-

Charge: Add Adamantane (13.6 g, 100 mmol) and Iron powder (0.5 g).

-

Addition: Carefully add dry Bromine (40 mL) dropwise. Note: The reaction will initiate immediately with HBr evolution.

-

Reflux: Heat the mixture to reflux for 4 hours. The iron acts as a Lewis acid (

in situ), facilitating the ionization of the formed 1-bromoadamantane to allow attack at the 3-position. -

Quench: Cool to room temperature. Add

or -

Extraction: Separate the organic layer, wash with water and brine, and dry over

.[1] -

Purification: Recrystallize from acetone or methanol.

Protocol 2: Koch-Haaf Carboxylation

Synthesis of 1,3-Adamantanedicarboxylic Acid[1][3]

This protocol uses the Koch-Haaf reaction , generating a carbocation in situ which is trapped by Carbon Monoxide (generated from Formic Acid).[1]

Expert Insight: Direct carboxylation of the dibromide is possible but often messy. It is often superior to hydrolyze the 1,3-dibromoadamantane to 1,3-adamantanediol first (reflux in water/acetone with trace acid), which serves as a cleaner substrate for the Koch-Haaf reaction.[1]

Reagents:

-

1,3-Adamantanediol (10 g, 59.4 mmol)[1]

-

Sulfuric Acid (

), 98% (Concentrated)[1] -

Formic Acid (

), 98%[1] -

Solvent: Carbon Tetrachloride (

) or n-Hexane (optional, for biphasic control)[1]

Step-by-Step Workflow:

-

Acid Bath: Place 150 mL of conc.

in a 1 L 3-neck flask. Cool to 15-20 °C. Strict temperature control is vital to prevent tar formation. -

Simultaneous Addition (High Dilution Principle):

-

Dissolve the 1,3-adamantanediol in the minimum amount of Formic Acid (approx 20 mL).

-

Add this solution dropwise to the sulfuric acid over 2 hours with vigorous stirring.

-

Mechanism:[3][4][5][6][7][8][9][10][11][12] The

dehydrates the diol to the dication. The formic acid decomposes to CO, which immediately traps the cation to form the acylium ion (

-

-

Digestion: Stir for an additional 2 hours at room temperature.

-

Quench: Pour the viscous reaction mixture over 500 g of crushed ice. The acylium ions hydrolyze to carboxylic acids.[6]

-

Isolation: The product, 1,3-adamantanedicarboxylic acid, will precipitate as a white solid.[1] Filter the solid.[13]

-

Purification: Dissolve in dilute NaOH (forming the disodium salt), filter off any polymer/insoluble matter, then re-acidify with HCl to precipitate the pure acid.[1]

Figure 2: The Koch-Haaf workflow.[1] The critical control point is the slow addition of the substrate/formic acid mix to the sulfuric acid to maintain a high concentration of CO relative to the cation.

Protocol 3: The Ritter Reaction

Synthesis of 1,3-Diaminoadamantane

Used to install nitrogen functionalities.[10] The reaction produces acetamides, which are robust protecting groups or can be hydrolyzed to free amines.[1]

Reagents:

-

1,3-Adamantanediol (or 1,3-dibromoadamantane)[1]

-

Acetonitrile (

) (Solvent and Reagent)[1] -

Sulfuric Acid (

)[1][14]

Step-by-Step Workflow:

-

Mix: Suspend 1,3-adamantanediol (10 mmol) in Acetonitrile (30 mL).

-

Catalyze: Add conc.

(3 mL) dropwise.[1] The mixture will heat up (exothermic).[13][15] -

Reflux: Heat to reflux for 3 hours. The solution usually becomes homogeneous.

-

Workup: Pour onto ice water. The 1,3-diacetamidoadamantane may precipitate.[1] If not, extract with chloroform.[1]

-

Hydrolysis (to Diamine):

-

Take the diacetamide and reflux in 20% HCl or NaOH in Ethylene Glycol (high boiling point needed) for 12-24 hours.

-

Note: Amide hydrolysis on the adamantane cage is sterically hindered and requires vigorous conditions.

-

-

Isolation: Basify (if acid hydrolysis used) and extract the amine with ether.

Analytical Data & Troubleshooting

Table 1: Key Physical Properties for Validation

| Compound | Melting Point | 1H NMR Characteristic (CDCl3) | Key IR Signal |

| 1,3-Dibromoadamantane | 108-110 °C | C-Br stretch (weak) | |

| 1,3-Adamantanediol | 258-260 °C | 3300 cm⁻¹ (Broad OH) | |

| 1,3-Dicarboxylic Acid | 275-280 °C | 1690 cm⁻¹ (C=O) |

Troubleshooting Guide:

-

Problem: Low yield in Koch-Haaf (Polymerization).

-

Solution: Your addition rate is too fast. The carbocation is reacting with unreacted alcohol instead of CO. Increase dilution and slow down the feed.

-

-

Problem: Mixed halogenation (Bromination).

-

Solution: Ensure your Lewis Acid (

or

-

-

Problem: Incomplete Hydrolysis of Acetamide.

-

Solution: Use Ethylene Glycol or Propylene Glycol as solvent to raise the reflux temperature >180°C. Aqueous reflux is often insufficient for sterically hindered amides.

-

References

-

Stetter, H., et al. "Preparation of 1-Bromoadamantane and 1,3-Dibromoadamantane."[1] Organic Syntheses, Coll.[1][16] Vol. 5, p.88 (1973); Vol. 43, p.8 (1963).[1]

-

Koch, H., & Haaf, W. "Die Synthese von Carbonsäuren mit Ameisensäure (Koch-Haaf-Reaktion)."[1] Justus Liebigs Annalen der Chemie, 618(1), 251-266 (1958).[1] (Foundational Koch-Haaf mechanism).[1]

-

Stetter, H., & Rauscher, E. "1-Adamantanecarboxylic Acid."[1] Organic Syntheses, Coll.[1][16] Vol. 5, p.20 (1973).[1]

-

Moiseev, I. K., et al. "Synthesis of Amides of Adamantane Series via Ritter Reaction."[1] Russian Chemical Reviews, 60(2), 1991.[1]

-

Peters, J. A., et al. "The functionalization of adamantane."[1] Tetrahedron, 38(22), 3317-3327 (1982).[1] (Comprehensive review of cation stability and functionalization).

Sources

- 1. Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]

- 3. CN101898958A - A kind of preparation method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Koch reaction - Wikipedia [en.wikipedia.org]

- 7. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Ritter reaction - Wikipedia [en.wikipedia.org]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01136H [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

Application Note & Protocols: Strategic Synthesis of Adamantane Amino Acids from Bromomethyl Precursors

Introduction: The Adamantane Scaffold in Modern Drug Discovery

Adamantane, a rigid, highly lipophilic, and perfectly tetrahedral hydrocarbon, represents the smallest unit of a diamond crystal lattice.[1][2] Its unique physicochemical properties have established it as a privileged "bioisostere" and a valuable pharmacophore in medicinal chemistry. The incorporation of an adamantane moiety can significantly enhance a drug candidate's metabolic stability and lipophilicity, thereby improving its pharmacokinetic profile.[3] Adamantane derivatives are cornerstone components of approved drugs for a range of diseases, including viral infections (Amantadine, Rimantadine), type 2 diabetes (Saxagliptin), and Alzheimer's disease (Memantine).[1][4][5]

Adamantane-containing amino acids are particularly valuable building blocks for designing novel peptides and small molecule therapeutics. They introduce conformational rigidity and lipophilicity, which can modulate biological activity and cell permeability. This guide provides a comprehensive overview and detailed protocols for the synthesis of adamantane amino acids, focusing on a robust and strategic approach starting from 1-(bromomethyl)adamantane.

Part 1: Strategic & Mechanistic Considerations

The Challenge: Alkylation with a Neopentyl-type Halide

The target transformation involves forming a new carbon-carbon bond between the adamantylmethyl group and the α-carbon of a glycine equivalent. The precursor, 1-(bromomethyl)adamantane, is a primary alkyl bromide.[6][7] However, its reactivity profile is dominated by the immense steric bulk of the adjacent adamantyl cage, making it a classic example of a neopentyl-type halide.

Causality Behind Experimental Choices:

-

SN2 Reactivity: Direct SN2 reactions on neopentyl halides are notoriously slow due to severe steric hindrance at the α-carbon, which impedes the nucleophile's backside attack.

-

Elimination (E2) Risk: While less common for primary halides, forcing conditions (high temperatures, strong bases) required to overcome the SN2 activation barrier can promote competing elimination reactions.

-

SN1 Unlikely: The formation of a primary carbocation is highly unfavorable, ruling out a significant SN1 pathway.

Therefore, a successful synthesis requires a highly nucleophilic partner and reaction conditions optimized to favor the sluggish SN2 pathway while minimizing side reactions.

Strategy Selection: Phase-Transfer Catalyzed (PTC) Alkylation of a Glycine Imine

Direct alkylation of ammonia or simple amines with alkyl halides is often plagued by a lack of selectivity, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium salts due to the increasing nucleophilicity of the alkylated products.[8][9] To circumvent these issues, we employ a strategy based on the O'Donnell Amino Acid Synthesis .[10]

This approach utilizes a benzophenone imine of a glycine alkyl ester (e.g., N-(diphenylmethylene)glycine tert-butyl ester) as the nucleophilic precursor.

Key Advantages of this Strategy:

-

Enhanced Acidity: The imine functionality significantly increases the acidity of the α-protons, allowing for easy deprotonation with moderate bases.

-

Selective Mono-alkylation: The alkylated product is substantially less acidic than the starting material, effectively preventing undesired dialkylation.[10]

-

Protecting Group Synergy: The imine and ester groups protect the amine and carboxyl functionalities, respectively, and are readily removed in a single hydrolysis step.

-

Phase-Transfer Catalysis (PTC): PTC is ideal for this transformation. A quaternary ammonium salt shuttles the glycine enolate from the aqueous basic phase (or solid base surface) into the organic phase containing the lipophilic 1-(bromomethyl)adamantane, enabling the reaction to proceed under mild, biphasic conditions.

Part 2: Experimental Protocols

Protocol 1: Synthesis of 1-(Bromomethyl)adamantane Precursor

This protocol details the preparation of the key electrophile from commercially available 1-adamantylmethanol.[6]

Reaction Scheme: (Adamantan-1-yl)methanol → 1-(Bromomethyl)adamantane

Materials & Reagents:

| Reagent | Formula | M.W. | Amount | Moles |

| 1-Adamantylmethanol | C₁₁H₁₈O | 166.26 | 10.0 g | 0.060 |

| Zinc Bromide (ZnBr₂) | ZnBr₂ | 225.19 | 27.0 g | 0.120 |

| Hydrobromic Acid (48%) | HBr | 80.91 | 140 mL | - |

| Hexane | C₆H₁₄ | 86.18 | As needed | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | As needed | - |

| Brine (Sat. NaCl Soln.) | NaCl | 58.44 | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Step-by-Step Procedure:

-

Combine 1-adamantylmethanol (10.0 g), zinc bromide (27.0 g), and 48% hydrobromic acid (140 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is completely consumed (typically 8-12 hours).

-

Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Extract the product with a 1:1 (v/v) mixture of hexane and diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 75 mL) and brine (1 x 75 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is obtained as a pale-yellow solid. Purification via recrystallization from methanol or sublimation will yield pure 1-(bromomethyl)adamantane. Expected Yield: ~80-85%.

Protocol 2: Synthesis of 2-(tert-Butoxycarbonylamino)-3-(adamantan-1-yl)propanoic Acid

This core protocol describes the PTC alkylation of a glycine imine followed by acidic hydrolysis to yield the target adamantane amino acid.

Reaction Scheme: 1-(Bromomethyl)adamantane + Glycine Imine → Alkylated Intermediate → Target Amino Acid

Materials & Reagents:

| Reagent | M.W. | Amount | Moles | Molar Eq. |

| N-(Diphenylmethylene)glycine t-butyl ester | 295.38 | 7.4 g | 0.025 | 1.0 |

| 1-(Bromomethyl)adamantane | 229.16 | 6.3 g | 0.0275 | 1.1 |

| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.8 g | 0.0025 | 0.1 |

| Toluene | 92.14 | 100 mL | - | - |

| Potassium Hydroxide (50% w/w aq. soln.) | 56.11 | 50 mL | - | - |

| Hydrochloric Acid (3M aq. soln.) | 36.46 | As needed | - | - |

Step-by-Step Procedure:

Part A: Alkylation

-

To a 250 mL round-bottom flask, add N-(diphenylmethylene)glycine t-butyl ester (7.4 g), 1-(bromomethyl)adamantane (6.3 g), tetrabutylammonium bromide (0.8 g), and toluene (100 mL).

-

Stir the mixture vigorously to ensure dissolution.

-

Add the 50% aqueous potassium hydroxide solution (50 mL). The mixture will be biphasic.

-

Continue to stir the reaction vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC (disappearance of the glycine imine).

-

Once the reaction is complete, transfer the mixture to a separatory funnel. Add 100 mL of water and separate the layers.

-

Extract the aqueous layer with toluene (2 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is the alkylated imine, which can be used directly in the next step.

Part B: Hydrolysis

-

Dissolve the crude alkylated imine from Part A in 100 mL of tetrahydrofuran (THF).

-

Add 100 mL of 3M hydrochloric acid to the solution.

-

Stir the mixture at room temperature for 12-16 hours. A white precipitate (benzophenone) will form.

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Wash the remaining aqueous solution with diethyl ether (3 x 50 mL) to remove the benzophenone byproduct.

-

The aqueous layer contains the hydrochloride salt of the target amino acid. The free amino acid can be isolated by adjusting the pH to its isoelectric point (typically pH ~6) with a base (e.g., 2M NaOH or ammonium hydroxide), which will cause it to precipitate. Alternatively, purification can be achieved using ion-exchange chromatography.

-

Filter the precipitated solid, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

Characterization Data (Expected):

| Analysis | Expected Result for 2-Amino-3-(adamantan-1-yl)propanoic acid |

| ¹H NMR | δ (ppm): ~3.0-3.2 (m, 1H, α-CH), ~1.5-2.0 (m, 17H, Ad-H and β-CH₂) |

| ¹³C NMR | δ (ppm): ~175 (C=O), ~60 (α-C), ~45 (β-C), ~30-40 (Ad-C) |

| MS (ESI+) | m/z: [M+H]⁺ calculated for C₁₃H₂₁NO₂ |

Part 3: Visualizations & Workflows

Overall Synthetic Pathway

Caption: Synthetic route from 1-adamantylmethanol to the target amino acid.

Mechanism of Phase-Transfer Catalysis (PTC)

Caption: The catalytic cycle of phase-transfer catalysis in the alkylation step.

References

-

Krasnov, V. P., et al. (n.d.). Synthetic strategy for optically active amino acids containing adamantane core. ResearchGate. Retrieved from [Link]

-

Forest Laboratories, Inc. (2014). Memantine - New Drug Approvals. U.S. Food and Drug Administration. Retrieved from [Link]

-

Shtaitz, Y. K., et al. (2023). Synthesis of Novel Memantine and Rimantadine Derivatives as Promising Drug Candidates. ResearchGate. Retrieved from [Link]

-

Tvagi, O. P., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16085–16088. [Link]

-

Nguyen, T. H. T., et al. (2023). Synthesis Memantine and Memantine Hydrochloride by Direct Amination of 1-Bromo-3,5-dimethyladamantane with Thiourea. Letters in Organic Chemistry, 20(7), 672-677. [Link]

-

Novikov, M. S., et al. (2017). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry, 15(15), 3152-3157. [Link]

-

Tvagi, O. P., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16085–16088. [Link]

-

Donetti, A., & Bellora, E. (1973). Synthesis of 1-Amino-3-Hydroxy-Adamantane. Synthetic Communications, 3(2), 165-166. [Link]

-

Shishulina, A. V., et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 25(9), 4949. [Link]

-

Guo, J., et al. (2013). A Novel Synthesis of 3-Amino-1-Adamantanemethanol. Advanced Materials Research, 781-784, 259-262. [Link]

- CN101747212B. (n.d.). Method for synthesizing 3-amino-1-adamantanol. Google Patents.

-

Wikipedia contributors. (n.d.). Adamantane. Wikipedia. Retrieved from [Link]

-

Mori, K., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7629. [Link]

-

Czopek, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2007. [Link]

-

de Meijere, A., et al. (2014). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 114(24), 12489–12537. [Link]

-

Norris, J. (2021). Amine Synthesis - Limits of Alkylation. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. Retrieved from [Link]

-

Al-Qaisi, A. M., et al. (2022). A simple method for synthesis of amantadine hydrochloride. International Journal of Pharmaceutical Sciences and Research, 13(2), 763-775. [Link]

-

Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

-

Rouchal, M., et al. (2011). 1-(Bromomethyl)adamantane. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1820. [Link]

Sources

- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-(Bromomethyl)adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of Sterically Hindered Adamantane Carboxylic Acids

Welcome to the technical support center dedicated to addressing the unique reactivity challenges posed by adamantane carboxylic acids. The rigid, diamondoid structure of adamantane, while imparting remarkable properties in materials science and drug development, presents a significant steric barrier to chemical transformations.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving these sterically hindered compounds.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.

Q1: My amide coupling reaction between 1-adamantane carboxylic acid and a primary/secondary amine is failing or giving very low yields. What's going wrong?

A1: This is a classic challenge rooted in the steric hindrance of the adamantane cage. The bulky adamantyl group physically blocks the approach of the amine nucleophile to the carbonyl carbon of the activated carboxylic acid.[2] Standard coupling conditions, such as those using DCC/DMAP, are often insufficient to overcome this steric barrier.[3]

Potential Causes & Solutions:

-

Insufficient Carboxylic Acid Activation: The hydroxyl group of a carboxylic acid is a poor leaving group. For sterically demanding substrates, a highly reactive intermediate is essential.[4]

-

Choice of Coupling Reagent: Not all coupling reagents are created equal when it comes to sterically demanding substrates.

-

Solution: Switch to a high-reactivity coupling reagent. A selection of recommended reagents is provided in the table below.

-

-

Suboptimal Reaction Conditions: Temperature and solvent choice can significantly impact reaction rates for sterically hindered systems.

| Coupling Reagent | Class | Activated Intermediate | Key Advantages for Hindered Systems |

| HATU | Aminium/Uronium Salt | OAt Ester | Highly reactive, very effective for difficult couplings.[5][8] |

| HCTU | Aminium/Uronium Salt | O-6-ClBt Ester | More reactive than HBTU, good for hindered couplings.[5] |

| PyBOP | Phosphonium Salt | OBt Ester | Does not cause guanidinylation side reactions, clean.[5] |

| COMU | Aminium/Uronium Salt | Oxyma Ester | High reactivity, potentially superior to HATU for some hindered couplings.[5] |

Q2: I'm struggling with the esterification of 1-adamantane carboxylic acid with a bulky alcohol. What methods can I try?

A2: Similar to amide coupling, the steric bulk of both the adamantane group and a hindered alcohol can make ester formation challenging.

Potential Causes & Solutions:

-

Reversible Reaction and Water Scavenging: Fischer esterification (acid-catalyzed reaction with an alcohol) is an equilibrium process. The water produced can hydrolyze the ester back to the starting materials.

-

Solution: Ensure rigorous removal of water, for example, by using a Dean-Stark apparatus or adding molecular sieves.

-

-